2-(4-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O/c19-15-3-1-13(2-4-15)11-17(24)23-12-16-18(22-10-9-21-16)14-5-7-20-8-6-14/h1-10H,11-12H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFKOUACOLTXGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC2=NC=CN=C2C3=CC=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazinyl and pyridinyl intermediates, followed by their coupling with the fluorophenyl acetamide moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and the use of green chemistry principles, is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
2-(4-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Aromatic Substituent Effects
- Fluorophenyl vs. The dihedral angle between the bromophenyl and pyrazine rings (54.6°) suggests moderate conjugation disruption, whereas the fluorophenyl analog may exhibit closer planarity due to fluorine’s smaller size .
- Chlorophenyl Derivatives : Compounds like 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide () introduce electronegative chlorine and sulfur atoms, which could enhance intermolecular interactions (e.g., halogen bonding) but reduce solubility compared to fluorophenyl analogs .
Heterocyclic Core Variations
- Pyrido-Pyrazine Systems : N-{4-[3-(4-Fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine () incorporates a fused pyrido-pyrazine core, increasing rigidity and π-surface area for target engagement. This contrasts with the simpler pyrazine-pyridine scaffold in the target compound, which may offer greater conformational flexibility .
Physicochemical Properties
- Solubility : Fluorophenyl derivatives generally exhibit higher solubility in organic solvents compared to bromo- or chloro-substituted analogs due to reduced halogen size .
- Photophysical Properties : TD-DFT studies on N-(5-(4-fluorophenyl)pyrazin-2-yl)acetamide (F-Clmd) reveal localized excitations on the pyrazine ring, suggesting fluorescence properties useful in imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
